

Technical Data Summary for C18H15N5O5 (Pigment Yellow 151)

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Compound of Interest

Compound Name: PIGMENT YELLOW 151

Cat. No.: B1582919

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To the Attention of Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of scientific literature and chemical databases for the molecular formula C18H15N5O5 reveals the primary associated compound to be **Pigment Yellow 151**. The vast majority of available data pertains to its industrial applications as a high-performance colorant in plastics, coatings, and inks.

While one source describes it as "biologically active," there is a significant lack of detailed public information regarding its specific biological mechanisms of action, pharmacological properties, or any investigations for therapeutic use. Consequently, the creation of an in-depth technical guide on this compound for drug development is not feasible at this time.

This document provides a summary of the available technical data for C18H15N5O5 (**Pigment Yellow 151**) that may be of interest to the scientific community.

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid	[1]
Synonyms	Benzimidazolone Yellow H4G, Fast Yellow H4G, C.I. Pigment Yellow 151	[2][3]
CAS Number	31837-42-0	[4]
Molecular Formula	C18H15N5O5	[1][4]
Molecular Weight	381.34 g/mol	[3][4]
Appearance	Greenish-yellow powder	[3][5]
Density	~1.55 g/cm ³	[5]
Melting Point	>330 °C	[3]
Heat Stability	260-280 °C	[3][4]
Lightfastness	Excellent (7-8 on a scale of 8)	[3][4][5]
Solubility	Insoluble in water	

Toxicological and Ecotoxicological Data

The following table summarizes the available quantitative data on the toxicity of **Pigment Yellow 151**. This information is primarily from safety data sheets and chemical databases.

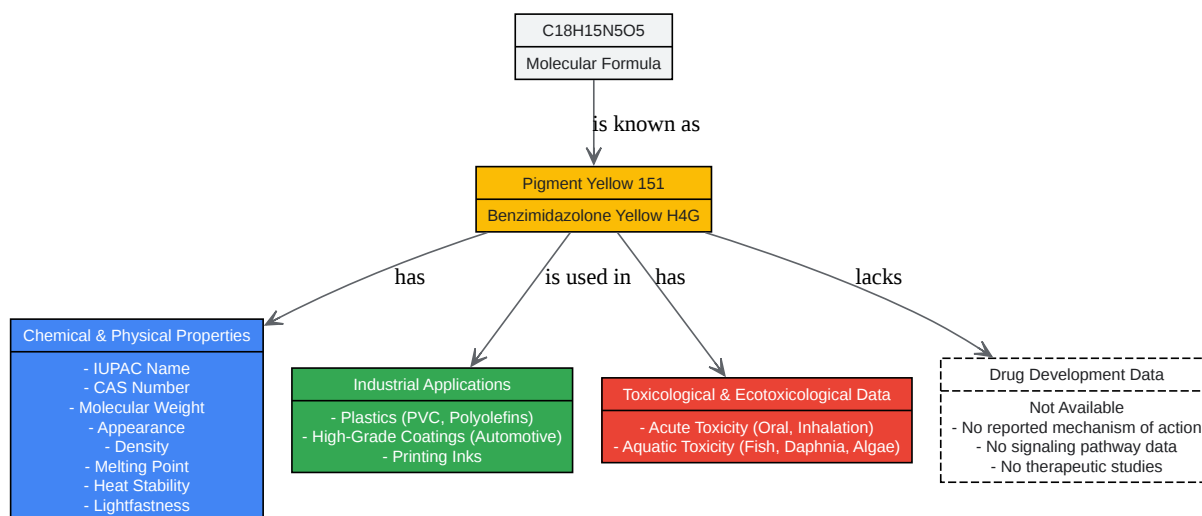
Parameter	Species	Route of Exposure	Value
LD50	Rat (female)	Oral	> 5000 mg/kg
LC50	Rat (male/female)	Inhalation	> 1.274 mg/m ³
LC50	Danio rerio (Zebra fish)	Aquatic	> 1 mg/L (96 h)
EC50	Daphnia magna (Water flea)	Aquatic	> 100 mg/L (48 h)
NOEC	Desmodesmus subspicatus (Green algae)	Aquatic	1 mg/L (72 h)
EC50	Activated sludge	Aquatic	> 1000 mg/L (3 h)

Methodologies and Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies cited above are not available in the public domain. These values are typically generated through standardized OECD (Organisation for Economic Co-operation and Development) or equivalent testing guidelines for chemical safety.

Visualization of Available Information

As there are no known signaling pathways associated with C₁₈H₁₅N₅O₅ in a pharmacological context, the following diagram illustrates the logical relationship of the currently available information for this compound.



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